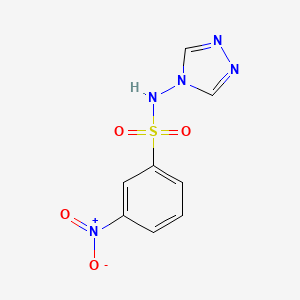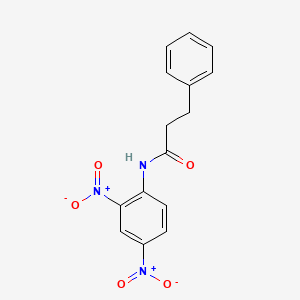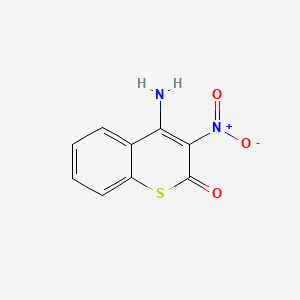![molecular formula C18H19Cl2NO3S B5064385 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5064385.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide, also known as DBeQ, is a small molecule inhibitor that has shown promising results in scientific research for its ability to selectively inhibit the activity of the protein IKKε. This protein is involved in the regulation of several cellular processes, including inflammation and immunity, making DBeQ a potential candidate for the development of new therapeutic treatments for a variety of diseases.
Mecanismo De Acción
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide selectively inhibits the activity of IKKε, a protein kinase that is involved in the regulation of several cellular processes, including inflammation and immunity. By blocking the activity of IKKε, this compound can reduce inflammation and improve disease symptoms in animal models. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of IKKε.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of IKKε activity, the reduction of inflammation, and the induction of apoptosis in cancer cells. In animal models, this compound has been shown to improve disease symptoms in autoimmune disorders and reduce tumor growth in cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide is its selectivity for IKKε, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of this compound is its relatively low potency compared to other IKKε inhibitors, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, this compound could be used in combination with other therapies to enhance their efficacy and reduce side effects. Overall, this compound shows great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dichlorobenzyl mercaptan to form the intermediate compound 3,4-dichlorobenzylthioanisole. This compound is then reacted with ethyl chloroacetate to form the ester intermediate, which is then hydrolyzed to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activity of IKKε, which is often overexpressed in cancer cells. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms in animal models. In viral infections, this compound has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.
Propiedades
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3S/c1-23-16-6-4-13(10-17(16)24-2)18(22)21-7-8-25-11-12-3-5-14(19)15(20)9-12/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPACDLJNWTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-N'-[1-(4-isopropylphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5064316.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B5064342.png)
![3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5064346.png)
![N~2~-[(benzylamino)carbonothioyl]asparagine](/img/structure/B5064354.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)

![(1,3-benzodioxol-5-ylmethyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5064379.png)
![N-(3-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5064387.png)


![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)
![4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid](/img/structure/B5064423.png)